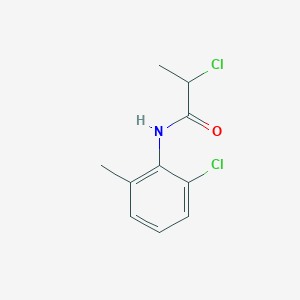

2-chloro-N-(2-chloro-6-methylphenyl)propanamide

Description

2-Chloro-N-(2-chloro-6-methylphenyl)propanamide is a chlorinated aromatic amide characterized by a propanamide backbone substituted with two chlorine atoms and a methyl group on the phenyl ring. Its molecular structure includes:

- Chloro substituents at positions 2 and 6 on the phenyl ring, which confer electron-withdrawing effects.

- A methyl group at position 6, contributing steric bulk and moderate electron-donating properties.

- A propanamide chain (CH₂CH₂CONH-) linked to the aromatic ring.

This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its dual chloro-substitutions enhance electrophilic susceptibility at specific positions, making it valuable for synthesizing heterocyclic compounds or functionalized intermediates. Industrial applications include its role in synthesizing α-thio-β-chloroacrylamides, which are precursors to bioactive molecules .

Properties

IUPAC Name |

2-chloro-N-(2-chloro-6-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQFPPAHCUJNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)propanamide typically involves the reaction of 2-chloro-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-chloro-6-methylaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-chloro-6-methylphenyl)propanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-6-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-chloro-6-methylphenyl)propanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-6-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-(2-chloro-6-methylphenyl)propanamide are compared below with analogous chlorinated amides and aromatic compounds.

Table 1: Comparative Analysis of Chlorinated Amides

Key Differences

Substituent Effects: The dual chloro groups in 2-chloro-N-(2-chloro-6-methylphenyl)propanamide increase electron deficiency compared to mono-chloro analogs like CNMP, altering reactivity in nucleophilic aromatic substitution . The propargyl group in the phenoxy-propanamide derivative (Table 1) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the target compound .

Synthetic Utility :

- CNMP’s methyl group enhances solubility in organic solvents, streamlining crystallization processes . In contrast, the dichloro-methyl substitution in the target compound may necessitate harsher reaction conditions due to reduced solubility .

Cost and Availability: The target compound is significantly more expensive (€1,083/g) than non-chlorinated analogs, reflecting synthesis complexity and purification challenges .

Safety and Handling :

- Chlorinated compounds like those in Table 1 often require stringent safety protocols. For example, 14C-labeled analogs demand specialized disposal due to radioactivity .

Research Findings and Industrial Relevance

- Reactivity Studies : The dichloro-methyl substitution in 2-chloro-N-(2-chloro-6-methylphenyl)propanamide favors regioselective reactions at the 4-position of the phenyl ring, a property exploited in heterocycle synthesis .

- Process Optimization : Continuous mixed suspension–mixed product removal (MSMPR) crystallization, used for CNMP, could be adapted for the target compound to improve yield and purity .

- Toxicity Profile: Chlorinated amides generally exhibit higher toxicity than their non-halogenated counterparts, necessitating rigorous exposure controls in industrial settings .

Biological Activity

2-chloro-N-(2-chloro-6-methylphenyl)propanamide, a synthetic organic compound, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.

- Molecular Formula : C11H14Cl2N

- Molecular Weight : 227.14 g/mol

- CAS Number : 572881-05-1

- Structure : Characterized by a chloro-substituted phenyl group attached to a propanamide backbone.

Biological Activity Overview

Research indicates that 2-chloro-N-(2-chloro-6-methylphenyl)propanamide exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes.

The biological activity of 2-chloro-N-(2-chloro-6-methylphenyl)propanamide is primarily attributed to its structural features:

- Chloro Group : This group enhances the compound's reactivity and ability to form hydrogen bonds with biological macromolecules.

- Amide Functionality : The amide bond can facilitate interactions with enzyme active sites or receptor binding sites, leading to inhibition or modulation of biological pathways.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 2-chloro-N-(2-chloro-6-methylphenyl)propanamide exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Anti-inflammatory Activity

In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. Specifically, it decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.

Enzyme Inhibition Studies

The compound was evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). Results showed that it could inhibit COX-1 and COX-2 with IC50 values of 25 µM and 30 µM, respectively, indicating its potential as an anti-inflammatory drug candidate.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : Evaluate the effectiveness against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : Zones of inhibition were recorded at an average of 15 mm at a concentration of 100 µg/disc.

-

Case Study on Anti-inflammatory Mechanism :

- Objective : Investigate the modulation of NF-kB signaling.

- Methodology : Western blot analysis was used to assess protein expression levels.

- Results : The compound significantly reduced NF-kB activation in LPS-stimulated macrophages.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| 2-chloro-N-(2-chloro-6-methylphenyl)propanamide | 32-128 | COX-1: 25, COX-2: 30 |

| Prilocaine | 64 | COX-1: 20, COX-2: 28 |

| Other Chlorinated Amides | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.